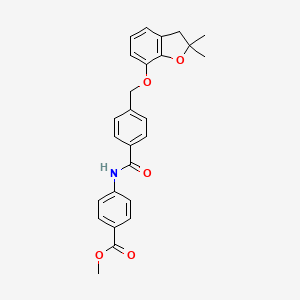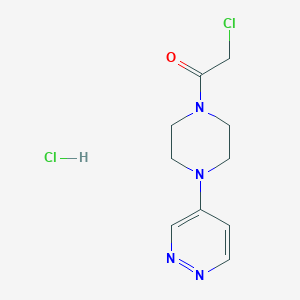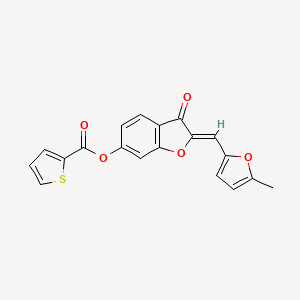
N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide, also known as MI-136, is a novel small molecule inhibitor that has shown promise in scientific research applications. MI-136 is a potent inhibitor of the DNA damage response kinase ATM and has been shown to sensitize cancer cells to radiation therapy.
Applications De Recherche Scientifique
1. Crystal Structure Analysis
Saranya, Haribabu, Bhuvanesh, Karvembu, and Gayathri (2017) studied Schiff base derivatives, including compounds structurally similar to N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide. They analyzed the crystal structures of these compounds, revealing hydrogen bond formations that are crucial in understanding their molecular interactions and stability (Saranya et al., 2017).
2. Antimicrobial Activity
Prasad (2017) conducted a study on the synthesis and antimicrobial activity of substituted 2-((1H-indol-4-yl)oxy)-N'-benzylideneacetohydrazide, a compound with structural similarities to the molecule of interest. This research highlights the potential of such compounds in antimicrobial applications (Prasad, 2017).
3. Anticancer Evaluation
Sharma, Kumar, Narasimhan, Ramasamy, Mani, Mishra, and Majeed (2012) synthesized and evaluated a series of compounds, including 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters, for their anticancer potential. Their findings are relevant for understanding the anticancer applications of structurally related compounds (Sharma et al., 2012).
4. Synthesis and Structural Characterization
Velikorodov, Kuanchalieva, and Ionova (2011) researched the synthesis and structural characterization of 3-pyrrol-3′-yloxindoles with a carbamate function. Their work provides insights into the synthesis pathways and chemical properties of compounds with similar structures (Velikorodov et al., 2011).
5. AMPA Receptor Potentiation
Shaffer, Patel, Schwarz, Scialis, Wei, Hou, Xie, Karki, Bryce, Osgood, Hoffmann, Lazzaro, Chang, McGinnis, Lotarski, Liu, Obach, Weber, Chen, Zasadny, Seymour, Schmidt, Hajós, Hurst, Pandit, and O'Donnell (2015) identified a class of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor potentiators, including N-{(3S,4S)-4-[4-(5-cyano-2-thienyl)phenoxy]tetrahydrofuran-3-yl}propane-2-sulfonamide. This research is significant for understanding the neurological applications of similar compounds (Shaffer et al., 2015).
Propriétés
IUPAC Name |
N-[2-(2-methylindol-1-yl)ethyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-15-12-16-4-2-3-5-19(16)24(15)10-9-23-21(25)17-6-8-22-20(13-17)27-18-7-11-26-14-18/h2-6,8,12-13,18H,7,9-11,14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKREMVCABBARD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCNC(=O)C3=CC(=NC=C3)OC4CCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-[(2-Methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.5]nonane-8-carboxylic acid](/img/structure/B2794511.png)


![8-Acetyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2794515.png)
![N-(3-acetylphenyl)-2-{2,4-dioxo-3-propyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2794516.png)
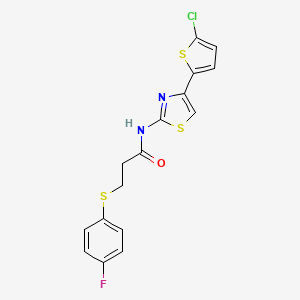
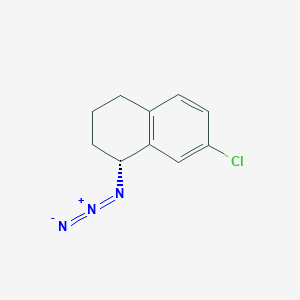
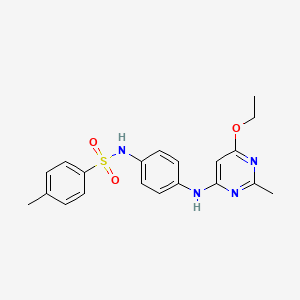
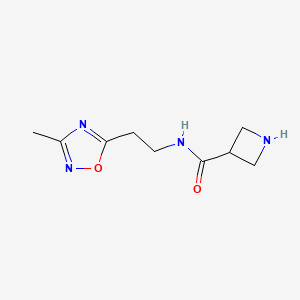
![3-(2-Chlorophenyl)-5-{1-[(3-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2794527.png)
![3-Furyl{4-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone](/img/structure/B2794529.png)
